15-Octadecenal

Description

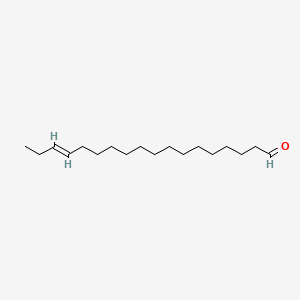

Structure

3D Structure

Properties

CAS No. |

56554-93-9 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

(E)-octadec-15-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,18H,2,5-17H2,1H3/b4-3+ |

InChI Key |

CTJCPAKVYBLASZ-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCCCCCCCCCCCCC=O |

Canonical SMILES |

CCC=CCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Biological Function of 15-Octadecenal

Foreword for the Scientific Community

Researchers, scientists, and drug development professionals are constantly seeking to understand the intricate roles of endogenous molecules in cellular processes. Among the vast landscape of lipids, long-chain fatty aldehydes are emerging as potentially significant signaling molecules. This document aims to provide a comprehensive overview of the current scientific understanding of a specific long-chain fatty aldehyde, 15-Octadecenal. However, a thorough review of the existing scientific literature reveals a notable scarcity of specific data on this particular isomer.

While the broader class of long-chain aldehydes is recognized for its biological activities, research focusing specifically on this compound is limited. This guide will therefore summarize the available information on this compound, place it within the context of what is known about related long-chain aldehydes, and highlight the significant gaps in our current knowledge. This document serves not only as a summary of the state of the science but also as a call to the research community to further investigate the potential biological roles of this understudied molecule.

Introduction to this compound

This compound is a long-chain fatty aldehyde with the chemical formula C₁₈H₃₄O. As an unsaturated aldehyde, its structure includes an 18-carbon chain with a single double bond at the 15th position and a terminal aldehyde functional group.

Long-chain fatty aldehydes are known to be present in low concentrations in mammalian cells and serve as intermediates in the metabolism of fatty acids and fatty alcohols.[1] They can be generated through various enzymatic and non-enzymatic pathways, including the breakdown of phospholipids and sphingolipids.[1][2] Due to their reactive aldehyde group, these molecules are capable of interacting with and modifying cellular components such as proteins and lipids, suggesting their potential involvement in cell signaling.[1][3]

Known Biological Context of this compound

Direct research on the biological function of this compound is sparse. Its presence has been identified in some natural sources, particularly in plant extracts. For instance, GC-MS analysis of the fixed oil from the leaves of Tetrapleura tetraptera identified 13-octadecenal as a major component, alongside 15-hydroxypentadecanoic acid.[4] The various pharmacological properties of the plant extract, including anti-inflammatory and antioxidant effects, are attributed to its rich phytochemical profile, though the specific contribution of each compound is not elucidated.[4]

Inferred Functions from Related Long-Chain Aldehydes

Given the limited data on this compound, we can look to the broader class of long-chain aldehydes and more studied isomers for potential, though unconfirmed, functional parallels.

Antimicrobial and Anti-inflammatory Properties

Complex mixtures containing various octadecenal isomers have been reported to possess biological activities. For example, organic extra virgin olive oil, which contains Z-9-Octadecenal as a major component, has demonstrated antimicrobial activity against foodborne pathogens.[5] Similarly, extracts of Persea americana (avocado) leaves containing 13-Octadecenal have been noted for their potential antioxidant and cardioprotective properties.[4] While these activities are attributed to the entire mixture, they suggest that octadecenals could contribute to these effects.

Role in Cellular Signaling

Long-chain fatty aldehydes are increasingly recognized as potential signaling molecules.[1] Their high reactivity allows them to form adducts with proteins, potentially altering protein function and downstream signaling cascades.[1] For instance, exogenous hexadecanal has been shown to stimulate p38-MAPK and IKB phosphorylation in lung endothelial cells.[1] It is plausible that this compound could also participate in such signaling pathways, although this remains to be experimentally verified.

Aldehydes derived from lipid peroxidation can act as signaling molecules that induce gene expression.[6] The cell regulates the levels of these reactive aldehydes through aldehyde dehydrogenases (ALDHs), suggesting a mechanism for fine-tuning their signaling activity.[6]

Quantitative Data

A comprehensive search of the scientific literature did not yield any specific quantitative data, such as EC₅₀ or IC₅₀ values, for the biological activity of this compound. The table below is included as a template for future research findings in this area.

| Biological Activity | Assay System | EC₅₀ / IC₅₀ (µM) | Reference |

| Data Not Available | |||

| Data Not Available |

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available in the current literature. However, established methods for studying other long-chain aldehydes can be adapted.

General Protocol for Assessing Aldehyde-Induced Cellular Responses

-

Cell Culture: Culture the cell line of interest (e.g., macrophages, endothelial cells) in appropriate media and conditions.

-

Aldehyde Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in cell culture media.

-

Cell Treatment: Treat cells with varying concentrations of this compound for a defined period.

-

Endpoint Analysis: Analyze cellular responses. This could include:

-

Cytotoxicity Assays: (e.g., MTT, LDH assays) to determine the toxic concentration range.

-

Gene Expression Analysis: (e.g., qPCR, RNA-seq) to identify modulated genes.

-

Protein Analysis: (e.g., Western blot, mass spectrometry) to assess changes in protein expression, post-translational modifications (e.g., carbonylation), and signaling pathway activation (e.g., phosphorylation of kinases).

-

Lipidomics: To understand the impact on cellular lipid profiles.

-

Workflow for Investigating Aldehyde-Protein Interactions

Signaling Pathways

No specific signaling pathways involving this compound have been elucidated. Based on the activity of other reactive aldehydes, a hypothetical signaling pathway leading to an inflammatory response is proposed below. This serves as a conceptual framework for future investigation.

Conclusion and Future Directions

The study of this compound is in its infancy. While its existence is confirmed, its biological role remains largely undefined. The information available for related long-chain aldehydes suggests that this compound could function as a signaling molecule, potentially modulating inflammatory and metabolic pathways.

To advance our understanding, future research should focus on:

-

Synthesizing pure this compound to enable controlled in vitro and in vivo studies.

-

Investigating its endogenous production and regulation in different cell types and tissues.

-

Screening for its effects on a wide range of cellular processes, including inflammation, oxidative stress, and metabolism.

-

Identifying its direct molecular targets through proteomics and other "omics" approaches.

-

Elucidating the specific signaling pathways it modulates.

A concerted research effort is required to move this compound from a mere chemical entity identified in complex mixtures to a bioactive molecule with a well-defined role in health and disease. Such knowledge will be invaluable for the broader scientific and drug development communities.

References

- 1. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Bioactive Aldehyde-modified Phosphatidylethanolamines Formed by Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 15-Octadecenal: A Technical Guide

For Immediate Release

A comprehensive technical guide exploring the natural sources of 15-Octadecenal, a long-chain unsaturated aldehyde, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the potential biosynthetic pathways, identifies a key botanical source for its precursor, and details the experimental methodologies crucial for its detection and quantification.

While direct identification of this compound in natural sources remains elusive in mainstream literature, compelling evidence points towards its likely occurrence, primarily linked to the presence of its precursor fatty acid, cis-9,cis-15-octadecadienoic acid. This guide synthesizes the available information to provide a foundational understanding for future research and exploration of this compound.

Key Putative Natural Source: Mango (Mangifera indica)

The most significant lead for a natural source of this compound comes from the fruit pulp of the mango (Mangifera indica). While the aldehyde itself has not yet been reported in analyses of mango volatiles, its direct precursor, cis-9,cis-15-octadecadienoic acid, has been identified and quantified in the pulp lipids of a Filipino mango variety.[1][2]

This discovery is pivotal, as the enzymatic machinery for converting long-chain fatty acids into their corresponding aldehydes is widespread in the plant kingdom. The presence of a substantial amount of the precursor fatty acid strongly suggests the potential for the biosynthesis of this compound within mango fruit.

Quantitative Data on the Precursor in Mangifera indica

A key study has provided quantitative data on the concentration of cis-9,cis-15-octadecadienoic acid in the pulp of a specific variety of mango from the Philippines.

| Compound | Source (Variety) | Concentration (% of total acyl groups) | Reference |

| cis-9,cis-15-octadecadienoic acid | Mangifera indica (Philippines) | 5.4% | [2] |

This table highlights the significant proportion of this specific fatty acid in the lipid profile of the mango pulp, making it a prime candidate for further investigation into the natural occurrence of this compound.

Biosynthesis of this compound: A Proposed Pathway

The formation of long-chain aldehydes in plants is a well-established biochemical process. It is hypothesized that this compound is synthesized from its fatty acid precursor, cis-9,cis-15-octadecadienoic acid, through a reductive pathway.

Caption: Proposed biosynthetic pathway of this compound from its fatty acid precursor.

This pathway involves the activation of the fatty acid to its coenzyme A (CoA) ester, followed by the reduction of the acyl-CoA to the corresponding aldehyde. This reaction is typically catalyzed by an acyl-CoA reductase. The resulting aldehyde can then be further reduced to its corresponding alcohol.

Experimental Protocols

To facilitate further research into the identification and quantification of this compound and its precursor, this section details the key experimental methodologies cited in the foundational research.

Extraction and Analysis of Fatty Acids from Plant Material

Objective: To extract and identify the fatty acid profile of a plant sample, with a focus on identifying cis-9,cis-15-octadecadienoic acid.

Methodology based on Shibahara et al. (1993):

-

Lipid Extraction:

-

Homogenize fresh plant pulp with a mixture of chloroform and methanol (2:1, v/v) to extract total lipids.

-

Filter the homogenate and wash the residue with the same solvent mixture.

-

Combine the filtrates and wash with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Separate the lower chloroform layer containing the lipids and evaporate the solvent under a stream of nitrogen.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Transesterify the extracted lipids with a solution of 0.5 M sodium methoxide in methanol.

-

Neutralize the reaction with an appropriate acid (e.g., methanolic HCl) and extract the FAMEs with hexane.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the FAMEs using a gas chromatograph equipped with a capillary column (e.g., a polar column like a BPX70).

-

Use a temperature program that allows for the separation of C18 fatty acid isomers.

-

Identify the peaks by comparing their retention times and mass spectra with those of authentic standards and by interpreting the fragmentation patterns.

-

-

Argentation Thin-Layer Chromatography (Ag-TLC):

-

To confirm the number and position of double bonds, separate the FAMEs on a silica gel plate impregnated with silver nitrate.

-

The mobility of the FAMEs on the plate is dependent on the number and configuration of the double bonds, allowing for the separation of isomers.

-

Analysis of Volatile Compounds from Plant Material

Objective: To identify and quantify volatile compounds, including potential aldehydes like this compound, from a plant sample.

General Methodology for Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS:

-

Sample Preparation:

-

Homogenize the fresh plant material (e.g., mango pulp) and place a known amount in a sealed headspace vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow volatile compounds to accumulate in the headspace.

-

-

HS-SPME:

-

Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the adsorbed compounds from the SPME fiber in the hot injection port of a gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify the compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards when available.

-

Caption: Experimental workflows for the analysis of fatty acids and volatile compounds.

Other Potential, Unconfirmed Sources

While mango remains the most promising lead, the search for natural sources of this compound and its precursor is ongoing. Some preliminary and unconfirmed reports have hinted at the presence of "Octadecenal" in the methanolic extract of spearmint (Mentha viridis), although the specific isomer was not identified. Further investigation is required to confirm if this compound is present in this plant.

Conclusion

This technical guide consolidates the current understanding of the natural sources of this compound. The confirmed presence of its precursor, cis-9,cis-15-octadecadienoic acid, in mango pulp provides a strong foundation for future research aimed at the direct detection and isolation of this compound from this source. The detailed experimental protocols provided herein offer a roadmap for researchers to pursue this line of inquiry. The potential biological activities of this compound remain largely unexplored, and the identification of a viable natural source is the first critical step towards unlocking its therapeutic and scientific potential.

References

Unveiling 15-Octadecenal: A Technical Guide to Its Potential Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Octadecenal, a long-chain fatty aldehyde, represents a molecule of potential interest within the broad class of bioactive lipids. While specific research on the discovery and isolation of this compound is limited in publicly available literature, this technical guide provides a comprehensive framework for its potential identification, isolation, and characterization based on established methodologies for similar lipid molecules. This document outlines hypothetical experimental protocols, data presentation strategies, and conceptual signaling pathways to serve as a foundational resource for researchers venturing into the study of this and other novel fatty aldehydes.

Introduction to Fatty Aldehydes

Fatty aldehydes are a class of lipid molecules characterized by a long hydrocarbon chain terminating in an aldehyde functional group. They are intermediates in various metabolic pathways and have been identified as having diverse biological activities, including antimicrobial and anti-inflammatory properties. The position of the double bond within the carbon chain, as in this compound, is a key determinant of its chemical properties and biological function. While isomers such as 9-octadecenal and 13-octadecenal have been identified in natural sources, specific documentation regarding the natural occurrence and isolation of this compound is scarce.

Physicochemical Properties

Quantitative data for this compound is primarily based on predictive models due to the lack of extensive experimental validation. The following table summarizes these predicted properties.

| Property | Predicted Value |

| Molecular Formula | C₁₈H₃₄O |

| Molar Mass | 266.46 g/mol [1] |

| Density | 0.841 ± 0.06 g/cm³[1] |

| Boiling Point | 356.0 ± 11.0 °C[1] |

| CAS Registry Number | 56554-93-9[2] |

Hypothetical Isolation and Purification Workflow

The isolation of this compound from a biological matrix would likely follow a multi-step protocol common for the purification of lipids. The following workflow is a generalized representation.

Detailed Experimental Protocols

Protocol 1: Solvent Extraction (Adapted from Folch Method)

-

Homogenization: Homogenize 10 g of the biological sample (e.g., plant tissue, microbial culture) in a 2:1 (v/v) mixture of chloroform:methanol.

-

Extraction: Stir the homogenate for 1-2 hours at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude lipid extract.

Protocol 2: Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude lipid extract in a minimal amount of the non-polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Column: Utilize a normal-phase or reverse-phase HPLC column depending on the desired separation characteristics.

-

Mobile Phase: Employ an isocratic or gradient mobile phase system (e.g., hexane:isopropanol for normal-phase) to achieve high-resolution separation.

-

Detection: Use a UV detector (aldehydes have a weak chromophore around 210 nm) or an evaporative light scattering detector (ELSD) for detection.

-

Purification: Collect the peak corresponding to the retention time of this compound for further characterization.

Structural Characterization

Once isolated, the structure of this compound would be confirmed using a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile compounds like fatty aldehydes.

Experimental Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to elute the compound.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

The mass spectrum of a long-chain aldehyde typically shows a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water (M-18) and a base peak at m/z 82.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the isolated compound.

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) |

| Aldehydic proton (-CHO) | 9.5 - 10.0 |

| Vinylic protons (-CH=CH-) | 5.0 - 5.5 |

| Allylic protons (-CH₂-CH=) | 2.0 - 2.3 |

| Methylene protons (-CH₂-) | 1.2 - 1.6 |

| Terminal methyl proton (-CH₃) | 0.8 - 1.0 |

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 200 - 205 |

| Vinylic carbons (C=C) | 120 - 140 |

| Methylene carbons (-CH₂-) | 20 - 40 |

| Terminal methyl carbon (-CH₃) | ~14 |

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not documented, fatty aldehydes, in general, are known to participate in various cellular processes. A hypothetical signaling pathway involving a fatty aldehyde is depicted below.

Conclusion and Future Directions

The study of this compound is an unexplored area with potential for the discovery of novel bioactive compounds. This technical guide provides a roadmap for researchers to approach the discovery, isolation, and characterization of this and other rare fatty aldehydes. Future research should focus on screening diverse natural sources for the presence of this compound, developing robust and validated analytical methods for its quantification, and elucidating its specific biological functions and mechanisms of action. Such efforts will be crucial in determining its potential for applications in research, and drug development.

References

A Technical Guide to (Z)-15-Octadecenal and (E)-15-Octadecenal for Researchers and Drug Development Professionals

Abstract

Long-chain unsaturated aldehydes are a class of lipid molecules that play multifaceted roles in biology, from signaling molecules to components of complex lipid structures. This technical guide provides a comprehensive overview of the Z (cis) and E (trans) isomers of 15-Octadecenal. While specific research on these particular isomers is limited, this document consolidates available data on closely related long-chain unsaturated aldehydes to offer insights into their potential chemical properties, biological activities, and the experimental methodologies required for their study. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles of lipid isomers in biological systems.

Introduction

(Z)-15-Octadecenal and (E)-15-Octadecenal are 18-carbon unsaturated aldehydes, differing only in the geometry of the double bond at the 15th carbon. This subtle structural difference, known as geometric isomerism, can lead to significant variations in their physical, chemical, and biological properties. Fatty aldehydes are known to be involved in various cellular processes, including signaling pathways and responses to oxidative stress[1]. While specific data for the this compound isomers is scarce, this guide draws upon existing knowledge of similar long-chain unsaturated aldehydes to provide a foundational understanding for future research.

Physicochemical Properties

| Property | (Z)-15-Octadecenal (Estimated) | (E)-15-Octadecenal (Estimated) | Data Source Context |

| Molecular Formula | C₁₈H₃₄O | C₁₈H₃₄O | Based on chemical structure |

| Molecular Weight | 266.47 g/mol | 266.47 g/mol | Based on chemical structure |

| Boiling Point | ~356 °C @ 760 mmHg | ~356 °C @ 760 mmHg | Extrapolated from (Z)-13-octadecenal[2] |

| LogP (o/w) | ~7.6 | ~7.6 | Extrapolated from (Z)-13-octadecenal[2] |

| Solubility | Insoluble in water; Soluble in alcohol | Insoluble in water; Soluble in alcohol | General property of long-chain aldehydes[2] |

Synthesis and Experimental Protocols

While specific synthesis protocols for (Z)-15-Octadecenal and (E)-15-Octadecenal are not detailed in the available literature, general methods for the synthesis of long-chain unsaturated aldehydes can be adapted.

General Synthesis of Unsaturated Aldehydes

A common strategy for synthesizing unsaturated aldehydes involves the oxidation of the corresponding unsaturated alcohol.

Experimental Protocol: Oxidation of a Long-Chain Unsaturated Alcohol

-

Starting Material: (Z)-15-Octadecen-1-ol or (E)-15-Octadecen-1-ol.

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) or a Swern oxidation can be employed for the selective oxidation of the primary alcohol to an aldehyde.

-

Procedure (using PCC):

-

Dissolve the unsaturated alcohol in a suitable solvent such as dichloromethane (DCM).

-

Add PCC to the solution in a stoichiometric amount.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The solvent is removed under reduced pressure to yield the crude aldehyde.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Bioactivity Assays

Given that related unsaturated aldehydes have shown antimicrobial and antioxidant properties, the following assays would be relevant for characterizing the biological activity of (Z)- and (E)-15-Octadecenal.

Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution)

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare a stock solution of the test compound ((Z)- or (E)-15-Octadecenal) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (standard antibiotic/antifungal) and negative (vehicle control) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Experimental Protocol: Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Procedure:

-

Prepare various concentrations of the test compounds in methanol.

-

Add the DPPH solution to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Ascorbic acid can be used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

Biological Activity and Signaling Pathways

Direct evidence for the biological activities of (Z)- and (E)-15-Octadecenal is limited. However, studies on other long-chain unsaturated aldehydes suggest potential roles in antimicrobial, antifungal, and antioxidant activities[3][4][5]. For example, extracts containing (Z)-13-octadecenal have shown to possess these properties[2]. The presence of a reactive aldehyde group and a long hydrocarbon chain allows these molecules to interact with cellular membranes and proteins, potentially modulating various signaling pathways.

Fatty aldehydes are metabolized in the cell through a series of enzymatic reactions. They can be oxidized to fatty acids by aldehyde dehydrogenases or reduced to fatty alcohols by alcohol dehydrogenases. These metabolic pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of potentially toxic aldehydes.

Diagram: General Fatty Aldehyde Metabolism

Caption: General metabolic pathways for fatty aldehydes.

Unsaturated aldehydes can also act as signaling molecules, often through their ability to form covalent adducts with proteins, thereby altering their function. This can impact a variety of signaling cascades.

Diagram: Potential Signaling Cascade Involvement

Caption: Hypothetical signaling pathway modulation by unsaturated aldehydes.

Conclusion and Future Directions

(Z)-15-Octadecenal and (E)-15-Octadecenal represent an understudied area within the field of lipidomics. Based on the properties of structurally similar molecules, it is plausible that these isomers possess distinct biological activities that could be of interest for drug development and biomedical research. Future research should focus on:

-

Stereoselective Synthesis: Developing robust and specific protocols for the synthesis of both the (Z) and (E) isomers to enable their detailed biological evaluation.

-

Comparative Biological Screening: Performing head-to-head comparisons of the biological activities of the two isomers, including antimicrobial, antioxidant, and cytotoxic effects.

-

Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways modulated by each isomer to understand their molecular mechanisms.

-

Lipidomic Profiling: Utilizing advanced mass spectrometry techniques to identify and quantify these aldehydes in biological samples to elucidate their endogenous roles.

This technical guide serves as a starting point for researchers venturing into the study of these specific long-chain unsaturated aldehydes, providing a framework for experimental design and a rationale for their potential significance.

References

The Physiological Role of (13Z,15E)-octadecadienal in Insects: A Technical Guide

A Note on Nomenclature: This technical guide focuses on the physiological role of (13Z,15E)-octadecadienal, a known insect sex pheromone. Initial inquiries for "15-Octadecenal" did not yield specific findings in the reviewed scientific literature. It is presumed that the user's interest lies in long-chain aldehyde pheromones with a terminal double bond, for which (13Z,15E)-octadecadienal serves as a well-documented example.

Introduction

(13Z,15E)-octadecadienal is a C18 unsaturated aliphatic aldehyde that functions as a potent sex pheromone in certain insect species. Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. As a sex pheromone, (13Z,15E)-octadecadienal plays a critical role in reproductive success by facilitating long-range mate attraction. This guide provides an in-depth overview of the physiological function, mechanism of action, and the experimental methodologies used to characterize this semiochemical, with a primary focus on its role in the poplar-defoliating moth, Micromelalopha siversi.

Physiological Role and Mechanism of Action

The primary physiological role of (13Z,15E)-octadecadienal is to act as a long-distance attractant for male moths of the species Micromelalopha siversi[1][2][3]. The female moth releases the pheromone from her pheromone gland, and the airborne molecules are detected by specialized olfactory receptor neurons (ORNs) located in the antennae of the male moth[4][5].

Upon binding of the pheromone to its specific receptor, a signal transduction cascade is initiated within the ORN. While the specific signaling pathway for (13Z,15E)-octadecadienal in M. siversi has not been explicitly detailed, a generalized insect pheromone signaling pathway is illustrated below. This process ultimately leads to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe and higher brain centers, where the information is processed, leading to a behavioral response in the male moth, namely upwind flight towards the source of the pheromone.

Quantitative Data

The following tables summarize the quantitative data gathered from studies on (13Z,15E)-octadecadienal in Micromelalopha siversi.

Table 1: Pheromone Composition in the Gland Extract of Micromelalopha siversi

| Pheromone Component | Isomer Ratio | Average Amount per Gland (ng) |

| (13Z,15E)-octadecadienal | ~7 | 14.72 ± 8.68 |

| (13Z,15Z)-octadecadienal | ~3 | Not explicitly quantified, present in smaller amounts |

Data sourced from Liu et al., 2021[1].

Table 2: Field Trapping Bioassay of Synthetic Pheromone Lures for Micromelalopha siversi (Shanghe, Shandong)

| Lure Composition ((13Z,15E)-octadecadienal : (13Z,15Z)-octadecadienal) | Total Dose (µg) | Mean Number of Male Moths Trapped (± SE) |

| 1 : 0 | 1000 | 25.6 ± 3.4 |

| 1 : 1 | 1000 | 8.2 ± 1.5 |

| 0 : 1 | 1000 | 1.4 ± 0.5 |

| 0 : 0 (Control) | 0 | 0.8 ± 0.4 |

Data sourced from Liu et al., 2021. Statistical analysis showed a significant difference in trap catches (F(3,16) = 23.543, P < 0.001)[3].

Table 3: Field Trapping Bioassay of Synthetic Pheromone Lures for Micromelalopha siversi (Suipin, Henan)

| Lure Composition ((13Z,15E)-octadecadienal : (13Z,15Z)-octadecadienal) | Total Dose (µg) | Mean Number of Male Moths Trapped (± SE) |

| 1 : 0 | 1000 | 12.8 ± 2.1 |

| 4 : 1 | 1000 | 9.4 ± 1.7 |

| 3 : 2 | 1000 | 7.6 ± 1.3 |

| 0 : 1 | 1000 | 1.2 ± 0.6 |

| 0 : 0 (Control) | 0 | 0.4 ± 0.2 |

Data sourced from Liu et al., 2021. Statistical analysis showed a significant difference in trap catches (F(4,20) = 8.866, P < 0.001)[3].

Experimental Protocols

Pheromone Gland Extraction and Analysis

Objective: To identify and quantify the components of the female sex pheromone gland.

Methodology:

-

Insect Rearing: Micromelalopha siversi pupae are collected and reared under controlled conditions (e.g., 25 ± 1°C, 60 ± 5% relative humidity, 16:8 h light:dark photoperiod).

-

Gland Excision: The pheromone glands of 2- to 3-day-old virgin female moths are excised during the scotophase (dark period).

-

Extraction: The excised glands are immediately immersed in a non-polar solvent such as n-hexane for a defined period (e.g., 30-40 minutes) to extract the volatile compounds.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The hexane extract is concentrated and analyzed by GC-MS to separate and identify the chemical components based on their retention times and mass spectra. An internal standard is used for quantification[3].

Electrophysiological Bioassay: Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify the biologically active components of the pheromone extract that elicit a response from the male moth's antenna.

Methodology:

-

Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes with conductive gel.

-

GC-EAD System: The effluent from the gas chromatograph is split, with one part going to the flame ionization detector (FID) and the other being delivered over the prepared male antenna.

-

Data Recording: The electrical signals (depolarizations) generated by the antenna in response to the eluted compounds are amplified and recorded simultaneously with the FID signal. Peaks in the EAD trace that correspond to peaks in the FID trace indicate biologically active compounds[6][7][8].

Field Trapping Bioassay

Objective: To confirm the attractiveness of the identified pheromone components to male moths in a natural environment.

Methodology:

-

Lure Preparation: Synthetic pheromone components are loaded onto a dispenser (e.g., a rubber septum or PVC capillary tube) at various doses and ratios. A control lure contains only the solvent.

-

Trap Deployment: Traps (e.g., sticky traps or funnel traps) baited with the lures are deployed in the field in a randomized block design. Traps are typically placed at a specific height and distance from each other to avoid interference[9][10].

-

Data Collection and Analysis: The number of male moths captured in each trap is recorded daily or at regular intervals. The data are statistically analyzed (e.g., using ANOVA) to determine which lure composition is most attractive[3].

Visualizations

Caption: Generalized insect pheromone signaling pathway.

Caption: Experimental workflow for pheromone identification.

References

- 1. Synthesis and bioactivity of (13Z,15E)‐octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, Sitona discoideus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peerj.com [peerj.com]

- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to make Pheromone traps for insect control in field crops [plantix.net]

- 10. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]

15-Octadecenal: A Technical Whitepaper on its Potential as a Novel Semiochemical

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Semiochemicals, particularly insect pheromones, represent a cornerstone of modern, sustainable pest management strategies and are a focal point for research into targeted therapeutic interventions. Within the vast chemical landscape of insect communication, long-chain aldehydes frequently play a crucial role. This technical guide explores the potential of 15-Octadecenal as a novel semiochemical. While direct research on the biological activity of this compound is limited, this paper will provide an in-depth analysis of its chemical properties, alongside a comprehensive overview of the known biological activities of its isomers and related C18 aldehydes. Furthermore, this document outlines detailed experimental protocols and analytical methodologies that are essential for the investigation of this compound's potential as a semiochemical. Visualizations of key experimental workflows and hypothetical signaling pathways are provided to guide future research in this promising area.

Introduction to Semiochemicals and the Significance of C18 Aldehydes

Semiochemicals are chemical substances that carry information between organisms, playing a pivotal role in interactions such as mating, aggregation, alarm signaling, and host location.[1] Insect sex pheromones, a class of semiochemicals, are particularly valuable in pest control as they are species-specific, effective at low concentrations, and environmentally benign.[2] Long-chain unsaturated aldehydes are a common structural motif in the pheromone blends of many insect species, particularly within the order Lepidoptera.[3][4] The position of the double bond and the stereochemistry of the molecule are critical for biological activity, with even minor structural changes often leading to a complete loss of function.[5]

While isomers such as (Z)-11-Octadecenal and (E)-2-Octadecenal have been identified as key pheromone components in various moth species, there is a notable gap in the scientific literature regarding the natural occurrence and semiochemical activity of this compound.[4][6] This paper aims to consolidate the available information on related compounds to build a case for the investigation of this compound and to provide a clear methodological framework for its study.

Physicochemical Properties of Octadecenal Isomers

A comparative analysis of the physicochemical properties of various octadecenal isomers is crucial for understanding their potential volatility, stability, and interaction with biological receptors. The table below summarizes key data for this compound and its more studied isomers.

| Property | This compound | (Z)-9-Octadecenal | (E)-9-Octadecenal | (E)-2-Octadecenal |

| Molecular Formula | C₁₈H₃₄O[7] | C₁₈H₃₄O[8] | C₁₈H₃₄O[9] | C₁₈H₃₄O[10] |

| Molar Mass | 266.46 g/mol [7] | 266.5 g/mol [8] | 266.5 g/mol [9] | 266.4620 g/mol [10] |

| Boiling Point | 356.0±11.0 °C (Predicted)[7] | 352.0 to 367.0 °C @ 760 mm Hg[9] | 352.0 to 367.0 °C @ 760 mm Hg[9] | Not Available |

| Density | 0.841±0.06 g/cm³ (Predicted)[7] | 0.837-0.845 g/cm³[9] | 0.837-0.845 g/cm³[9] | Not Available |

| Solubility | Insoluble in water (Predicted) | Soluble in hexane and diethyl ether; insoluble in water.[9] | Soluble in hexane and diethyl ether; insoluble in water.[9] | Not Available |

Known Biological Activity of Related C18 Aldehydes

The biological activity of known octadecenal isomers provides a strong rationale for investigating this compound.

-

(Z,E)-13,15-octadecadienal: This conjugated diene aldehyde has been identified as the primary sex pheromone component of the poplar moth, Micromelalopha siversi. Field trials have demonstrated its attractiveness to male moths, highlighting its potential for use in monitoring and control of this pest.[3]

-

(Z)-11-Octadecenal: Isolated from the pheromone glands of female rice leaffolder moths, this compound is a known female sex pheromone.[6]

-

(E)-2-Octadecenal: This isomer is a female sex pheromone targeting Lepidoptera insects and has been isolated from the webbing clothes moth, Tineola bisselliella.[4]

-

(Z)-9-Octadecenal: This compound has been identified in the sex pheromone glands of several Lepidoptera species and has shown strong electrophysiological responses in male antennae of Helicoverpa armigera. It has also been found in organic extra virgin olive oil and is associated with antimicrobial activity.[3]

-

13-Octadecenal: Identified in ethanolic extracts of avocado leaves, its specific semiochemical function remains to be elucidated.[11]

The diversity of biological roles of these isomers suggests that this compound could also possess significant, yet undiscovered, semiochemical properties.

Experimental Protocols for the Investigation of this compound

A systematic investigation of this compound as a potential semiochemical requires a multi-step approach, from synthesis and purification to bioassays and field trials.

Synthesis and Purification

The synthesis of high-purity this compound is a prerequisite for accurate biological testing. A plausible synthetic route could be adapted from methods used for other long-chain aldehydes.

Hypothetical Synthesis of this compound:

A potential synthetic pathway could start from a commercially available long-chain alcohol, such as 15-octadecen-1-ol.

-

Oxidation of the primary alcohol: The alcohol can be oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Purification: The crude aldehyde would then be purified using column chromatography on silica gel to achieve high isomeric and chemical purity.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds like fatty aldehydes.[12] It provides information on the retention time and the mass spectrum of the compound, which allows for its identification and quantification. The mass spectrum of the saturated analogue, octadecanal, is available in the NIST WebBook for comparison.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the exact structure of the synthesized molecule, including the position and stereochemistry of the double bond.

Bioassays

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It is a powerful tool for screening compounds for potential semiochemical activity.[14]

EAG Protocol:

-

Antenna Preparation: An antenna is excised from the head of the test insect and mounted between two electrodes.

-

Stimulus Delivery: A purified air stream is passed over the antenna. A puff of air containing a known concentration of this compound is then introduced into the airstream.

-

Data Recording: The change in electrical potential across the antenna (the EAG response) is recorded. A significant depolarization indicates that the compound is detected by the insect's olfactory receptor neurons.

Behavioral assays are necessary to determine the biological function of a compound that elicits an EAG response.[2]

Wind Tunnel Assay:

-

Experimental Setup: A wind tunnel is used to create a controlled environment with a laminar airflow.

-

Pheromone Source: A septum loaded with a specific dose of this compound is placed at the upwind end of the tunnel.

-

Insect Release: Male insects are released at the downwind end of the tunnel.

-

Observation: The flight behavior of the insects is observed and recorded. Key behaviors to note include taking flight, upwind flight, casting and surging, and contact with the pheromone source.

Field Trapping:

-

Trap Deployment: Traps baited with lures containing this compound are deployed in the field.

-

Control Traps: Control traps containing a solvent blank are also deployed.

-

Data Collection: The number of target insects caught in the baited and control traps is recorded over a set period. A significantly higher catch in the baited traps indicates attraction.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for identifying a novel semiochemical and a hypothetical signaling pathway for its action.

References

- 1. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. restek.com [restek.com]

- 5. nbinno.com [nbinno.com]

- 6. jocpr.com [jocpr.com]

- 7. chembk.com [chembk.com]

- 8. 9-Octadecenal | C18H34O | CID 5283381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (E)-2-Octadecenal [webbook.nist.gov]

- 11. The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation [mdpi.com]

- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Octadecanal [webbook.nist.gov]

- 14. The Electroantennographic Detecto... preview & related info | Mendeley [mendeley.com]

15-Octadecenal: A Preliminary Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-Octadecenal is a long-chain unsaturated aliphatic aldehyde. This document provides a preliminary technical overview of this compound, summarizing its known chemical and physical properties. Due to a significant lack of specific research on this particular isomer, this guide also provides a broader context by discussing the biological significance, general synthesis strategies, and analytical methodologies relevant to the larger class of C18 unsaturated aldehydes. This approach aims to equip researchers with foundational knowledge while clearly identifying the substantial gaps in the current understanding of this compound, thereby highlighting opportunities for future investigation.

Introduction

Long-chain aliphatic aldehydes are a diverse class of molecules that play various roles in biological systems, from serving as intermediates in metabolic pathways to acting as signaling molecules and pheromones.[1][2] The specific function of these molecules is often dictated by their precise chemical structure, including chain length and the position and stereochemistry of double bonds. While significant research has been dedicated to certain isomers of octadecenal, such as 9-octadecenal, which is a known insect pheromone, information regarding this compound is notably scarce in publicly available scientific literature.[3][4] This guide synthesizes the limited available data for this compound and provides a comprehensive framework for its study based on the broader knowledge of related long-chain unsaturated aldehydes.

Physicochemical Properties of this compound

The available quantitative data for this compound is limited to basic physicochemical properties. These are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C18H34O | |

| Molar Mass | 266.46 g/mol | |

| Density (Predicted) | 0.841 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 356.0 ± 11.0 °C |

Biological Significance (General Context and Inferences)

Specific biological functions or signaling pathways involving this compound have not been documented in the reviewed literature. However, the broader class of long-chain unsaturated aldehydes is known to be biologically active.

-

Pheromones: Many octadecenal isomers serve as insect pheromones.[1][3] The position of the double bond is critical for receptor binding and specificity. It is plausible that this compound could have un-discovered pheromonal activity in certain species.

-

Signaling Molecules: Fatty aldehydes can act as signaling molecules in various cellular processes.[5] The biological activity of different isomers of other long-chain fatty acids, such as palmitoleic acid, has been shown to vary significantly, suggesting that the double bond position in octadecenal is likely a key determinant of its function.[6]

-

Plant and Fungal Metabolites: Various octadecenal isomers have been identified as components of plant extracts and fungal metabolites, suggesting roles in plant defense or as metabolic intermediates.[7][8] For instance, (E)-15-heptadecenal, a structurally similar compound, has been isolated from marine algae.

Due to the absence of specific data, no signaling pathway for this compound can be depicted. Researchers interested in this molecule would need to undertake foundational research to identify its biological targets and mechanisms of action.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for the synthesis or analysis of this compound are not available. However, established methods for the synthesis and analysis of other long-chain unsaturated aldehydes can be adapted.

General Synthesis Approach

A general strategy for the synthesis of a specific isomer of an unsaturated aldehyde often involves:

-

Carbon Chain Assembly: Building the C18 backbone with a functional group at a specific position to introduce the double bond.

-

Introduction of the Double Bond: Utilizing reactions like the Wittig reaction or metathesis to create the double bond at the desired position (C-15). Stereoselective methods would be required to control the E/Z geometry.

-

Formation of the Aldehyde: Oxidation of a terminal alcohol to the corresponding aldehyde.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like long-chain aldehydes.

-

Sample Preparation: Extraction from the biological matrix using an appropriate organic solvent. Derivatization may be necessary to improve volatility and chromatographic performance.

-

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used. The temperature program is optimized to separate the isomers of interest.

-

MS Detection: Electron ionization (EI) is commonly used. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of novel compounds, including the determination of the position and stereochemistry of the double bond.[9]

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons and the aldehydic proton are diagnostic.

-

¹³C NMR: The chemical shifts of the carbons involved in the double bond and the carbonyl carbon provide key structural information.

-

2D NMR Techniques: COSY, HSQC, and HMBC experiments would be necessary to unambiguously assign all proton and carbon signals.

Below is a generalized workflow for the analysis of long-chain aldehydes from a biological sample.

Conclusion and Future Directions

The current body of scientific literature provides minimal specific information on this compound. While its basic physicochemical properties can be estimated, its biological role remains entirely unexplored. The significant biological activities of other octadecenal isomers underscore the potential importance of investigating this understudied molecule.

Future research should focus on:

-

Chemical Synthesis: Developing a robust and stereoselective synthesis for both the (E) and (Z) isomers of this compound to obtain pure standards for biological testing.

-

Analytical Method Development: Establishing and validating analytical methods for the detection and quantification of this compound in biological matrices.

-

Biological Screening: Conducting broad biological screening to identify any potential activities, such as pheromonal, antimicrobial, or cell-signaling effects.

-

"Omics" Approaches: Utilizing metabolomics and lipidomics to search for the natural occurrence of this compound in various organisms.

A thorough investigation of this compound could reveal novel biological functions and potentially lead to new applications in pest management, pharmacology, or other fields. This document serves as a starting point by consolidating the sparse existing data and providing a roadmap for future research endeavors.

References

- 1. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 9-octadecenal, 5090-41-5 [thegoodscentscompany.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. librarysearch.bcu.ac.uk [librarysearch.bcu.ac.uk]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. aipublications.com [aipublications.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 15-Octadecenal (CAS Number 56554-93-9): Navigating a Landscape of Limited Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound 15-Octadecenal (CAS Number: 56554-93-9). It is important to establish at the outset that publicly available, peer-reviewed data specifically pertaining to this isomer is exceptionally scarce. While the broader class of octadecenals has been the subject of research, particularly concerning their roles as insect pheromones and their presence in natural extracts, this compound remains largely uncharacterized.

This guide will therefore summarize the limited predicted data available for this compound and, to provide a valuable resource, will offer a comprehensive overview of the general properties, synthesis, and biological activities of closely related and better-studied octadecenal isomers. This comparative approach aims to provide a foundational understanding that can inform future research into this specific molecule.

Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C18H34O | ChemBK |

| Molar Mass | 266.46 g/mol | ChemBK |

| Density | 0.841 ± 0.06 g/cm³ | ChemBK |

| Boiling Point | 356.0 ± 11.0 °C | ChemBK |

Note: These values are predicted and have not been experimentally verified.

Synthesis of Long-Chain Unsaturated Aldehydes: A General Overview

While a specific synthesis protocol for this compound is not documented, the synthesis of structurally similar long-chain unsaturated aldehydes and related fatty acids offers established methodologies. These can serve as a template for the potential synthesis of this compound.

A common strategy involves the use of Wittig reactions or acetylide coupling followed by partial hydrogenation and oxidation. For instance, the synthesis of (Z)-15-methyl-10-hexadecenoic acid was achieved in seven steps with an overall yield of 31-32%, utilizing (trimethylsilyl)acetylene as a key reagent.[1] This synthesis involved an initial acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane.[1] Subsequent catalytic hydrogenation under Lindlar's conditions afforded the cis-alkenol, which was then oxidized to the desired carboxylic acid.[1] A similar strategy, culminating in a final oxidation step of a corresponding alcohol, could likely be adapted for the synthesis of this compound.

A generalized workflow for the synthesis of a Z-unsaturated aldehyde from a long-chain alkyne is depicted below.

Biological Activity: Inferences from Related Compounds

Direct studies on the biological activity of this compound are absent from the literature. However, research on other long-chain unsaturated aldehydes suggests potential areas of investigation.

Long-chain aldehydes are known to be components of insect pheromones. For example, various isomers of octadecenal, such as (Z)-9-octadecenal and (Z)-11-octadecenal, are recognized as sex pheromones in various Lepidoptera species. While there is no current evidence, it is plausible that this compound could have a similar role in insect communication.

Furthermore, some long-chain aldehydes have demonstrated antimicrobial and anti-inflammatory properties. The biological activities of other octadecenal isomers have been noted in the context of their presence in natural extracts with medicinal properties. For instance, (Z)-9-octadecenal is a known fatty aldehyde that is involved in lipid metabolism and cell signaling.

Due to the lack of specific data, no signaling pathways involving this compound can be depicted.

Experimental Protocols: Analysis of Long-Chain Aldehydes

The analysis of long-chain aldehydes like this compound typically relies on chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like octadecenal.

Sample Preparation:

-

Extraction: The aldehyde can be extracted from a biological or environmental matrix using a suitable organic solvent (e.g., hexane, dichloromethane).

-

Derivatization (optional): To improve volatility and chromatographic behavior, the aldehyde can be derivatized. A common method is oximation with reagents like PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride).

GC-MS Parameters (General):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless injection is common.

-

Oven Program: A temperature gradient is employed to separate compounds based on their boiling points.

-

Carrier Gas: Helium is the most common carrier gas.

-

MS Detector: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

The following diagram illustrates a general workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming the structure, including the position and stereochemistry of the double bond.

-

¹H NMR: Would provide information on the number of different types of protons and their connectivity. Key signals would include the aldehydic proton (around 9.5-10.0 ppm) and the vinylic protons (around 5.3-5.5 ppm). The coupling constants between the vinylic protons would determine the stereochemistry of the double bond (cis or trans).

-

¹³C NMR: Would show the number of different carbon environments. The carbonyl carbon of the aldehyde would appear significantly downfield (around 200 ppm).

Due to the lack of experimental data, no actual spectra for this compound can be provided.

Conclusion and Future Directions

The current state of knowledge regarding this compound (CAS 56554-93-9) is severely limited. This guide has synthesized the available predicted data and provided a broader context by examining related, better-understood compounds. For researchers, scientists, and drug development professionals interested in this specific molecule, the path forward is clear: fundamental research is required.

Future work should focus on:

-

De novo synthesis: Developing a reliable and efficient synthesis protocol for this compound is the first critical step.

-

Spectroscopic characterization: Full characterization using NMR, IR, and high-resolution mass spectrometry is necessary to confirm its structure and provide reference data.

-

Biological screening: Once synthesized, this compound should be screened for a variety of biological activities, including antimicrobial, anti-inflammatory, and pheromonal effects.

-

Toxicological evaluation: A thorough assessment of its safety profile is essential for any potential therapeutic or commercial application.

Until such studies are conducted, any discussion of the specific properties and functions of this compound remains speculative. This guide serves as a starting point, highlighting a significant gap in the chemical literature and offering a roadmap for future investigation.

References

The Pivotal Role of Fatty Aldehydes in Epidermal Structure and Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty aldehydes are critical intermediates in lipid metabolism within the epidermis, playing a central, albeit transient, role in the formation and maintenance of the skin's permeability barrier. While not major structural components themselves, their proper metabolic flux is essential for the synthesis of key barrier lipids and the structural integrity of the stratum corneum. Dysregulation of fatty aldehyde metabolism, as exemplified by the genetic disorder Sjögren-Larsson Syndrome (SLS), leads to profound defects in epidermal structure and a severely compromised barrier function, primarily manifesting as ichthyosis. This technical guide provides an in-depth exploration of the biochemical pathways involving fatty aldehydes, their functional significance in epidermal biology, and the experimental methodologies used to investigate their role.

Biochemical Pathways of Fatty Aldehyde Metabolism in the Epidermis

Fatty aldehydes are not stored in significant quantities within keratinocytes but rather exist as transient intermediates in several metabolic pathways. Their primary fate is rapid oxidation to fatty acids, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH).

The Fatty Alcohol Cycle

A key pathway involving fatty aldehydes is the fatty alcohol cycle. In this cycle, fatty acyl-CoAs are reduced to fatty alcohols via a fatty aldehyde intermediate. These fatty alcohols can then be re-oxidized back to fatty acids, again through a fatty aldehyde intermediate. The oxidation of fatty alcohol to fatty aldehyde is the rate-limiting step, and the subsequent oxidation of the fatty aldehyde to a fatty acid is catalyzed by FALDH, which is a component of the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex.[1][2]

Other Sources of Fatty Aldehydes

Fatty aldehydes are also generated from the catabolism of other complex lipids within the epidermis, including:

-

Ether glycerolipids: Cleavage of the 1-O-alkyl bond in ether glycerolipids releases a fatty aldehyde.[2]

-

Sphingolipids: The breakdown of sphingosine-1-phosphate can produce hexadecenal.[3]

-

Isoprenoid alcohols: The oxidation of isoprenols like farnesol also proceeds through an aldehyde intermediate.[2]

-

Fatty acid ω-oxidation: This degradation pathway for fatty acids involves the formation of an ω-oxo fatty acid (an aldehyde) intermediate.[1][2]

The Role of Fatty Aldehydes in Epidermal Barrier Function

The critical role of fatty aldehydes in epidermal structure is primarily understood through the pathophysiology of Sjögren-Larsson Syndrome (SLS), an autosomal recessive disorder caused by mutations in the ALDH3A2 gene, which encodes FALDH.[4][5][6] The deficiency of this enzyme leads to an inability to efficiently oxidize fatty aldehydes to fatty acids.[5][7]

Impact on Lamellar Bodies and Stratum Corneum

The primary structural defect in SLS occurs in the stratum granulosum, where there are abnormalities in the formation and secretion of lamellar bodies.[1][8] These organelles are responsible for delivering the lipid precursors that form the intercellular lipid lamellae of the stratum corneum, the primary permeability barrier of the skin.[8]

In the absence of functional FALDH, lamellar bodies in SLS patients are often empty, contain disorganized non-lamellar material, or have defective surrounding membranes.[1][2] This leads to impaired exocytosis and the formation of structurally abnormal and deficient multi-lamellar membranes in the stratum corneum.[1][2] The result is a "leaky" epidermal water barrier, leading to the characteristic ichthyosis (dry, scaly skin) seen in SLS patients.[1][2]

Accumulation of Precursor Lipids

A key biochemical finding in SLS is the accumulation of long-chain fatty alcohols (primarily hexadecanol and octadecanol) and other related lipids like wax esters and 1-O-alkyl-2,3-diacylglycerol in cultured keratinocytes.[1][2] While free fatty aldehyde levels are not significantly elevated in plasma, it is hypothesized that their transient intracellular accumulation leads to their rapid reduction to fatty alcohols, which then accumulate.[9] These accumulating lipids are thought to physically disrupt the lipid organization within lamellar bodies and the subsequent formation of the stratum corneum lipid matrix.[1][2]

| Parameter | Healthy Control | Sjögren-Larsson Syndrome (SLS) Patient | Reference |

| FALDH Activity (pmol/min/mg protein) | 8540 ± 1158 | <10% of normal mean | [9] |

| FAO Activity (pmol/min/mg protein) | 75 ± 13 | <10% of normal mean | [9] |

| Plasma Fatty Alcohols (Hexadecanol, Octadecanol) | Normal | Elevated | [9] |

| Plasma Free Fatty Aldehydes | Normal | Not elevated | [9] |

| Transepidermal Water Loss (TEWL) | Normal | Increased | [9] |

Table 1: Biochemical and Biophysical Parameters in Healthy vs. SLS Skin.

Signaling Pathways Influenced by Fatty Aldehyde Metabolism

Beyond direct structural disruption, the accumulation of fatty aldehydes and related lipids in FALDH deficiency may interfere with crucial cellular signaling pathways in the epidermis.

Protein Kinase C (PKC) Signaling

Several lipids that accumulate in SLS, such as 1-O-alkylglycerol and medium-chain fatty alcohols, have been shown to modulate the activity of Protein Kinase C (PKC).[2] PKC is a key regulator of keratinocyte differentiation.[2] The abnormal modulation of PKC activity by accumulating lipids could therefore contribute to the altered epidermal differentiation seen in SLS.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

Farnesol, an isoprenoid alcohol that is also a substrate for FALDH, is known to induce keratinocyte differentiation through a PPARα-dependent mechanism.[2] In FALDH deficiency, the potential dysregulation of farnesol levels could lead to abnormal PPARα signaling, further contributing to the defective epidermal phenotype.[2]

JNK Signaling and Cellular Stress

Fatty aldehydes are reactive molecules that can form adducts with proteins and lipids, leading to cellular stress.[2] This stress can activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation and apoptosis.[10][11][12] While a direct link between fatty aldehyde accumulation and JNK activation in SLS has not been definitively established, it remains a plausible mechanism for some of the pathological changes observed in the skin.

Experimental Protocols

Investigating the role of fatty aldehydes in the epidermis requires specialized techniques for lipid extraction, analysis, and visualization of cellular structures.

Lipid Extraction and Analysis

Objective: To extract and quantify fatty aldehydes and related lipids from skin biopsies or cultured keratinocytes.

Protocol: Extraction

-

Obtain a full-thickness skin biopsy or harvest cultured keratinocytes.

-

Homogenize the tissue/cells in a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

After homogenization, add water to create a biphasic system and centrifuge to separate the layers.

-

The lower organic phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in an appropriate solvent for analysis.

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) Due to the low volatility and potential for thermal degradation of fatty aldehydes, derivatization is required before GC-MS analysis.

-

Methoximation: The lipid extract is first reacted with methoxyamine hydrochloride (MeOx) in pyridine. This converts aldehyde and keto groups to oximes, preventing tautomerization and stabilizing the molecules.[6]

-

Silylation: The sample is then treated with a silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). This replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.[6]

-

The derivatized sample is injected into the GC-MS system.

-

Separation is achieved on a capillary column, and detection and quantification are performed using mass spectrometry, often in selected ion monitoring (SIM) mode for targeted analysis.

Protocol: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity and can also be used for fatty aldehyde analysis, often with derivatization to enhance ionization efficiency.

-

Derivatization: The lipid extract is reacted with a derivatizing agent that introduces a readily ionizable group. Common reagents include 2,4-dinitrophenylhydrazine (DNPH) or Girard's reagent T (GirT).[5][13]

-

The derivatized sample is injected into the LC-MS/MS system.

-

Separation is performed using a suitable column (e.g., C18).

-

Detection is achieved using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and quantitative accuracy.[5]

Electron Microscopy of Epidermal Structures

Objective: To visualize the ultrastructure of lamellar bodies and the stratum corneum.

Protocol:

-

Obtain a small (e.g., 1-2 mm) full-thickness skin biopsy.

-

Fix the tissue in a solution of glutaraldehyde and paraformaldehyde.

-

Post-fix with osmium tetroxide to preserve lipid structures. For enhanced visualization of lipid lamellae, ruthenium tetroxide can be used.[1]

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Embed the tissue in an epoxy resin.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Examine the sections using a transmission electron microscope (TEM).

Conclusion and Future Directions

Fatty aldehydes are at a critical metabolic crossroads in the epidermis. While their direct structural contribution to the epidermal barrier is minimal due to their transient nature, the efficient functioning of the pathways in which they participate is paramount for skin health. The study of Sjögren-Larsson Syndrome has been instrumental in elucidating the catastrophic consequences of impaired fatty aldehyde metabolism on the formation of lamellar bodies and the integrity of the stratum corneum.

Future research should focus on obtaining more precise quantitative data on the concentrations of fatty aldehydes and their metabolites in different epidermal layers in both healthy and diseased skin. Further elucidation of the specific signaling pathways disrupted by the accumulation of these lipids will be crucial for developing targeted therapies for ichthyotic skin disorders. The development of non-invasive methods for assessing fatty aldehyde metabolism in the skin could also provide valuable biomarkers for disease progression and treatment response.

References

- 1. Ichthyosis in Sjögren–Larsson syndrome reflects defective barrier function due to abnormal lamellar body structure and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ultrastructural study of the skin in Sjögren-Larsson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fortunejournals.com [fortunejournals.com]

- 6. google.com [google.com]

- 7. A pilot study of skin barrier function in patients with systemic sclerosis and primary Sjögren’s syndrome [jrd.or.kr]

- 8. Epidermal lamellar bodies, essential organelles for the skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 15-Octadecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Octadecenal is a long-chain unsaturated aldehyde of interest in various fields of chemical and biological research. This document provides detailed protocols for the chemical synthesis of this compound, focusing on the selective oxidation of the corresponding primary alcohol, (Z)-15-octadecen-1-ol. Two primary, high-yield, and mild oxidation methodologies are presented: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. These methods are favored for their high chemoselectivity, preventing over-oxidation to the carboxylic acid. Alternative synthetic strategies, including the Wittig reaction and hydroformylation, are also briefly discussed. This guide is intended to provide researchers with the necessary information to successfully synthesize and purify this compound for laboratory applications.

Introduction

Long-chain unsaturated aldehydes are a class of organic compounds that includes various biologically active molecules, such as pheromones and signaling molecules. The precise and efficient synthesis of these compounds is crucial for their study and application in fields ranging from chemical ecology to drug development. This compound, with its C18 backbone and a terminal double bond, presents a synthetic challenge in achieving selective oxidation without affecting the olefinic group. This document outlines reliable protocols for its preparation from the commercially available or synthetically accessible (Z)-15-octadecen-1-ol.

Synthesis Pathway Overview